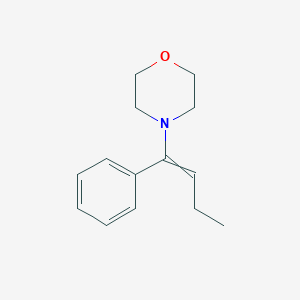![molecular formula C9H18O2S2 B14489612 (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane CAS No. 65591-58-4](/img/structure/B14489612.png)
(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two methylsulfanyl groups attached to a dioxolane ring. The stereochemistry of the compound, indicated by the (4R,5R) configuration, plays a crucial role in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dioxolane derivative as the starting material, which is then subjected to a series of reactions to introduce the methylsulfanyl groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The industrial process also focuses on minimizing waste and ensuring the sustainability of the production method.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from the reactions of this compound include sulfoxides, sulfones, and various substituted derivatives. These products have their own unique properties and applications in different fields.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane include other dioxolane derivatives with different substituents, such as:
- 2,2-Dimethyl-4,5-bis(hydroxymethyl)-1,3-dioxolane
- 2,2-Dimethyl-4,5-bis(ethylsulfanyl)methyl-1,3-dioxolane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of methylsulfanyl groups. These features contribute to its distinct chemical behavior and make it valuable for various applications that require chiral compounds with specific functional groups.
Eigenschaften
CAS-Nummer |
65591-58-4 |
|---|---|
Molekularformel |
C9H18O2S2 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
(4R,5R)-2,2-dimethyl-4,5-bis(methylsulfanylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2S2/c1-9(2)10-7(5-12-3)8(11-9)6-13-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
SWUOZPXVLJNEBP-YUMQZZPRSA-N |
Isomerische SMILES |
CC1(O[C@H]([C@@H](O1)CSC)CSC)C |
Kanonische SMILES |
CC1(OC(C(O1)CSC)CSC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
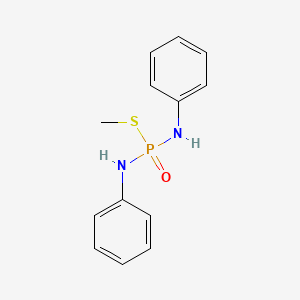
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
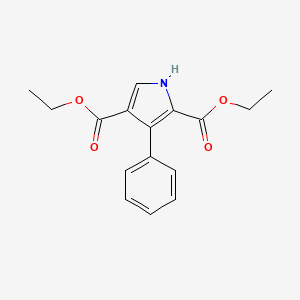

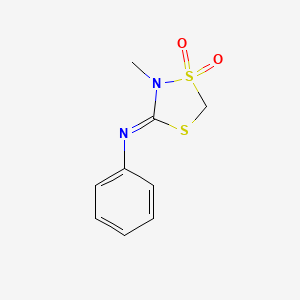
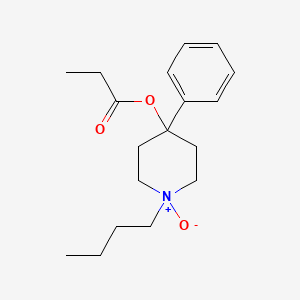
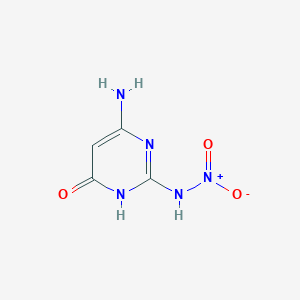
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)




